molecular formula C9H8BrNO4 B13697887 1-(5-Bromo-2-nitrophenoxy)propan-2-one

1-(5-Bromo-2-nitrophenoxy)propan-2-one

Cat. No.: B13697887
M. Wt: 274.07 g/mol
InChI Key: LDOZXIGYNATDEO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenoxy)propan-2-one is a brominated and nitrated aromatic propanone derivative. Its structure comprises a propan-2-one backbone substituted with a phenoxy group bearing a bromo (-Br) substituent at the 5-position and a nitro (-NO₂) group at the 2-position. This compound is primarily synthesized via palladium-catalyzed regioselective domino reactions, as inferred from analogous protocols . Its electronic properties are influenced by the electron-withdrawing nitro and bromo groups, which enhance reactivity in cross-coupling reactions and modulate spectroscopic characteristics.

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

1-(5-bromo-2-nitrophenoxy)propan-2-one

InChI

InChI=1S/C9H8BrNO4/c1-6(12)5-15-9-4-7(10)2-3-8(9)11(13)14/h2-4H,5H2,1H3

InChI Key

LDOZXIGYNATDEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

This method employs a nucleophilic substitution reaction between 5-bromo-2-nitrophenol and chloroacetone under basic conditions:

  • Reaction Setup :
    • 5-Bromo-2-nitrophenol (1.0 equiv) is dissolved in anhydrous acetone or DMF.
    • Potassium carbonate (2.0 equiv) is added to deprotonate the phenol.
    • Chloroacetone (1.2 equiv) is introduced dropwise, and the mixture is refluxed at 60–80°C for 12–24 hours.
  • Workup :
    • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Advantages :

  • High functional group tolerance due to mild conditions.
  • Scalable with yields exceeding 70% after optimization.

Ullmann-Type Coupling

For substrates resistant to nucleophilic substitution, copper-catalyzed coupling offers an alternative:

  • Conditions :
    • 5-Bromo-2-nitroiodobenzene (1.0 equiv), propan-2-one derivative (1.5 equiv), copper(I) iodide (10 mol%), and cesium carbonate (2.0 equiv) in DMSO at 110°C for 24 hours.
  • Outcome :
    • Direct formation of the ether bond, though yields are moderate (50–60%) due to competing side reactions.

Stepwise Functionalization

A five-step sequence from 1,3-dibromo-2-nitrobenzene ():

  • Hydroxylation : Substitution of one bromine with –OH using 6M HCl under reflux (12 hours).
  • Etherification : Reaction with chloroacetone in NaOH (5% aqueous, 60°C, 8 hours).
  • Isolation : Acidification with HCl, followed by crystallization from ethanol/water.

Yield Optimization :

  • Reflux conditions in polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates.

Characterization Data

Critical analytical parameters for verifying the product:

Property Value Source
Melting Point 91–92°C (similar bromo-nitro derivatives)
¹H NMR (CDCl₃) δ 8.14 (d, aromatic), 4.46 (s, CH₂), 2.36 (s, COCH₃)
¹³C NMR δ 191.2 (C=O), 135.6 (aromatic C-Br), 30.9 (COCH₃)

Industrial Considerations

  • Catalyst Recycling : Aqueous sulfuric acid (as in DE19739192A1) enhances atom economy by minimizing solvent use and enabling catalyst recovery.
  • Safety : Nitro groups necessitate controlled exothermic conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-nitrophenoxy)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenoxypropanones.

    Reduction: Formation of 1-(5-amino-2-nitrophenoxy)propan-2-one.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

1-(5-Bromo-2-nitrophenoxy)propan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenoxy)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 1-(5-Bromo-2-nitrophenoxy)propan-2-one and related compounds:

Compound Name Core Structure Substituents Synthesis Yield Key Properties/Applications Reference
This compound Phenoxy-propan-2-one 5-Bromo, 2-nitro 72% High reactivity in cross-coupling
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one Diaryl-propan-2-one 5-Chloro, 2,3-diiodo (aryl 1); 4-methoxy (aryl 2) 72% Stabilized by halogen bonding
1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one Thiophenyl-propenone 5-Bromo (thiophene); 4-nitro (phenyl) Not reported Enhanced NLO properties
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one Benzofuranyl-propan-1-one 5-Bromo, 7-methyl (benzofuran); 2-methyl (propanone) Not reported Potential pharmaceutical intermediate
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one Fluoro-methoxy-propanone 5-Bromo, 3-fluoro, 2-methoxy Not reported Supplier-listed, no detailed data

Spectroscopic and Electronic Properties

  • NMR and Mass Spectra : The target compound’s proton NMR and exact mass data align with palladium-catalyzed products, as seen in analogous compounds .
  • NLO Properties: The bromothiophene-nitrophenyl derivative exhibits significant nonlinear optical (NLO) activity due to extended π-conjugation, a feature less pronounced in the nitro-phenoxy target compound .
  • Halogen Effects : Bromo substituents increase molecular weight and polarizability, while fluoro groups (e.g., in ’s compound) reduce steric hindrance but lower electron-withdrawing effects compared to nitro groups .

Pharmaceutical and Industrial Relevance

  • Benzofuran Derivative : Explicitly listed as a pharmaceutical intermediate, suggesting utility in medicinal chemistry .
  • Thiophene-Based Analog : Studied for electronic applications (e.g., NLO materials) rather than biological uses .

Biological Activity

1-(5-Bromo-2-nitrophenoxy)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and nitro groups on the phenoxy ring suggests that this compound may interact with various biological targets, influencing their activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can undergo several chemical reactions, which are crucial for its biological activity:

  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, which may enhance its reactivity.
  • Reduction : The nitro group can be reduced to an amino group, potentially leading to different biological effects.
  • Oxidation : The phenoxy group can undergo oxidation to form quinones, which may exhibit distinct biological properties.

These reactions can be catalyzed under specific conditions using various reagents such as sodium hydroxide for nucleophilic substitution and palladium on carbon for reduction .

The mechanism of action of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The nitro and bromine groups play significant roles in modulating binding affinity and specificity. For instance, compounds with nitro groups have been associated with antimicrobial and anticancer properties due to their ability to generate reactive intermediates that can interact with cellular components .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies have shown that analogs with similar functional groups demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often linked to enhanced bioactivity .

Anticancer Potential

The potential anticancer activity of this compound is also noteworthy. Compounds containing nitro groups have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Case Studies

  • Antimicrobial Activity Study : In a study examining the antibacterial effects of various nitro-substituted compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.01 to 0.05 mg/mL, demonstrating significant antibacterial properties .
  • Anticancer Efficacy : Another investigation focused on the cytotoxic effects of nitro-containing compounds on human cancer cell lines. The study found that this compound induced apoptosis in a dose-dependent manner, with IC50 values suggesting it could serve as a lead compound for further anticancer drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
1-(4-Bromo-2-nitrophenoxy)propan-2-oneBromine and nitro at different positionsPotential antimicrobial and anticancer activity
3-Bromo-1-(2-nitrophenyl)propan-1-olSimilar functional groupsInvestigated for enzyme inhibition
3-Bromo-1-(4-bromo-2-nitrophenyl)propan-1-olEnhanced reactivity due to multiple halogensNotable antibacterial properties

The positioning of the bromine and nitro groups significantly influences the compound's reactivity and interaction with biological systems .

Q & A

Basic: How can the synthesis of 1-(5-Bromo-2-nitrophenoxy)propan-2-one be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves bromination and nitration steps. Key considerations include:

  • Bromination Conditions : Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) to minimize side reactions .
  • Nitrophenoxy Introduction : Optimize nitration by using mixed acids (HNO₃/H₂SO₄) at low temperatures to prevent over-nitration. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity can be verified via HPLC (>98%) and melting point analysis .

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